molecular formula C13H22ClN3O B3020728 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide CAS No. 2411257-57-1

2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide

Cat. No. B3020728
CAS RN: 2411257-57-1
M. Wt: 271.79
InChI Key: SBZWDCJSAURVAR-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane of cells, and are involved in regulating calcium signaling and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to increase the activity of sigma-1 receptors, which can lead to changes in intracellular calcium levels and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to modulate ion channels, which can affect neuronal excitability.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal and mood enhancement. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. One limitation of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, and to identify other potential targets for the compound. Finally, the development of new synthesis methods for 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide may increase its availability and make it more accessible to researchers.

Synthesis Methods

The synthesis of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide involves several steps, including the reaction of 2-chloro-N-methylpropanamide with 1-propylimidazole in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropylamine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have a modulatory effect on ion channels, which can affect neuronal excitability.

properties

IUPAC Name

2-chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O/c1-4-8-17-10-7-15-12(17)6-5-9-16(3)13(18)11(2)14/h7,10-11H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWDCJSAURVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CCCN(C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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